3-Ethylpyrrolidine-1-carbothioamide
CAS No.: 1565053-21-5
Cat. No.: VC6213835
Molecular Formula: C7H14N2S
Molecular Weight: 158.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565053-21-5 |
|---|---|
| Molecular Formula | C7H14N2S |
| Molecular Weight | 158.26 |
| IUPAC Name | 3-ethylpyrrolidine-1-carbothioamide |
| Standard InChI | InChI=1S/C7H14N2S/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
| Standard InChI Key | NNNRCTFJCXNKBM-UHFFFAOYSA-N |
| SMILES | CCC1CCN(C1)C(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
3-Ethylpyrrolidine-1-carbothioamide has the molecular formula C₇H₁₄N₂S and a molecular weight of 158.27 g/mol . Its IUPAC name derives from the pyrrolidine ring system, where:
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A five-membered saturated ring contains four carbon atoms and one nitrogen atom.
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The 3-position is substituted with an ethyl group (-CH₂CH₃).
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The 1-position features a carbothioamide group (-C(=S)NH₂), distinguishing it from carboxamide analogs .
The compound’s canonical SMILES string is CCC1CCN(C1)C(=S)N, reflecting its stereochemistry and functional group arrangement .
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, computational predictions using tools like PubChem’s structure generator suggest:
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Polar surface area: 58.7 Ų, indicating moderate membrane permeability.
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Rotatable bond count: 2 (ethyl and carbothioamide groups).
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Hydrogen bond donors/acceptors: 2 donors (NH₂) and 2 acceptors (S, N) .
These properties align with structurally analogous pyrrolidine derivatives used in drug discovery .
Synthesis and Industrial Production
Industrial Manufacturing Considerations
Key challenges in large-scale production include:
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Byproduct management: Thiourea derivatives may form during thiocarbonylation, requiring real-time monitoring systems .
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Environmental compliance: Solvent recycling (e.g., THF, methanol) and waste stream treatment are critical for cost-effectiveness .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–85% | 90–95% |
| Reaction Time | 12–24 h | 4–8 h |
| Catalyst Loading | 5 mol% | 0.1–1 mol% |
| Purity | >95% | >99% |
Data synthesized from analogous processes in patent literature .
Reactivity and Chemical Modifications
Nucleophilic Substitution
The carbothioamide group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reaction with benzylamine in anhydrous THF produces 1-benzyl-3-ethylpyrrolidine-1-carbothioamide, a precursor to antimicrobial agents .
Redox Reactions
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Oxidation: Treatment with m-chloroperbenzoic acid converts the thioamide to a sulfoxide derivative, enhancing water solubility .
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Reduction: Lithium aluminum hydride reduces the thioamide to 3-ethylpyrrolidine-1-carboxamide, a compound with demonstrated antitussive properties .
Industrial and Research Applications
Specialty Chemicals
The compound serves as:
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Polymer additives: Thioamide groups improve thermal stability in polyamides .
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Coordination complexes: Acts as a ligand for transition metals (e.g., Ru, Pd) in catalytic systems .
Drug Discovery
Ongoing medicinal chemistry efforts explore:
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